molecular formula C8H6N2O2 B3041438 2-Methyl-4-nitrophenyl isocyanide CAS No. 2920-24-3

2-Methyl-4-nitrophenyl isocyanide

Cat. No.: B3041438
CAS No.: 2920-24-3
M. Wt: 162.15 g/mol
InChI Key: XYUPYRZEVUIFDN-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenyl isocyanate, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanate . It has a linear formula of CH3C6H3(NO2)NCO and a molecular weight of 178.14 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitrophenyl isocyanide consists of a methyl group (CH3), a nitro group (NO2), and an isocyanide group (NCO) attached to a phenyl ring . The SMILES string representation is Cc1cc(ccc1N=C=O)N+=O .


Chemical Reactions Analysis

Isocyanides are known for their versatility in organic synthesis due to their ambivalent nature . They can function as a CO-substitute in palladium-catalyzed cross couplings . Over the past decades, isocyanides have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogenous fragments in a wide variety of products .


Physical and Chemical Properties Analysis

This compound has a boiling point of 168 °C/23 mmHg and a melting point of 81-84 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Versatile Convertible Isocyanides

2-Methyl-4-nitrophenyl isocyanide has been explored for its versatility as a convertible isocyanide, enabling rapid access to complex molecular structures such as fused gamma-lactam beta-lactone bicycles, which are significant in proteasome inhibitor synthesis. This process starts from a linear keto acid precursor, leading to the formation of N-acylbenzotriazole intermediates that can undergo intra- or intermolecular reactions to yield pyroglutamic acid derivatives (Gilley & Kobayashi, 2008).

Synthesis of Benzothiazine Derivatives

The compound has been utilized in the synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiols, showcasing its ability to undergo ring closure to form 2,4-disubstituted derivatives. This process involves deprotonation followed by trapping with various electrophiles, highlighting its role in creating structurally diverse benzothiazines (Kobayashi et al., 2006).

Template Synthesis of Benzannulated Ligands

This compound has been used in the template synthesis of benzannulated N-heterocyclic carbene ligands, demonstrating its reactivity in forming complexes with transition metals. This application is crucial for the development of novel ligands for catalysis and materials science (Hahn et al., 2004).

Metal-Template-Controlled Stabilization

The stabilization of isocyanides, such as this compound, in the presence of metal complexes has been studied, revealing the significance of metal→C≡NR back-bonding in stabilizing otherwise unstable isocyanide functionalities. This stabilization mechanism opens up new pathways for the synthesis of complexes with unique properties (Dumke et al., 2013).

Formation of Mesoionic Compounds

Research has also explored the conversion of p-nitrophenyl isocyanide into mesoionic compounds, such as oxadiazolium-olates and oxatriazolium-olates, showcasing the reactivity of isocyanides in forming novel heterocyclic structures. This application highlights the potential of isocyanides in synthetic organic chemistry and the development of new materials (Boyer et al., 1983).

Mechanism of Action

The mechanism of action of isocyanides is largely due to their ability to form complexes with metal ions . This property makes them particularly useful as a metal coordinating warhead in medicinal chemistry .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-isocyano-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPYRZEVUIFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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